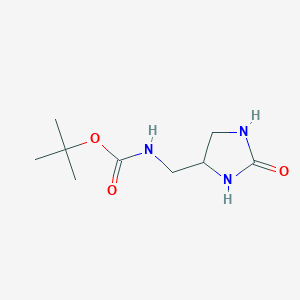
tert-Butyl ((2-oxoimidazolidin-4-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((2-oxoimidazolidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C9H17N3O3. It is a derivative of imidazolidinone and is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2-oxoimidazolidin-4-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable imidazolidinone precursor. One common method includes the reductive amination of a substituted ethylenediamine with carbonyldiimidazole, followed by cyclization . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and consistent quality of the compound, which is crucial for its applications in pharmaceuticals and other industries.
化学反応の分析
Types of Reactions
tert-Butyl ((2-oxoimidazolidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen functionalities, while reduction may produce simpler amine derivatives.
科学的研究の応用
tert-Butyl ((2-oxoimidazolidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl ((2-oxoimidazolidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar applications.
tert-Butyl methyl(piperidin-4-yl)carbamate: Another carbamate derivative with a different heterocyclic structure.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: A related compound with a piperidinone structure.
Uniqueness
tert-Butyl ((2-oxoimidazolidin-4-yl)methyl)carbamate is unique due to its imidazolidinone core, which imparts specific chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required.
特性
CAS番号 |
2288676-96-8 |
|---|---|
分子式 |
C9H17N3O3 |
分子量 |
215.25 g/mol |
IUPAC名 |
tert-butyl N-[(2-oxoimidazolidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C9H17N3O3/c1-9(2,3)15-8(14)11-5-6-4-10-7(13)12-6/h6H,4-5H2,1-3H3,(H,11,14)(H2,10,12,13) |
InChIキー |
QGYVWUITRYXBQK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1CNC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


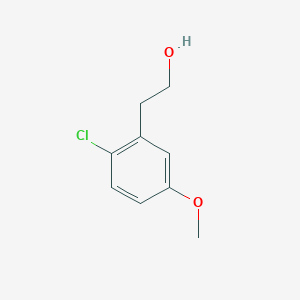
![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B13925457.png)
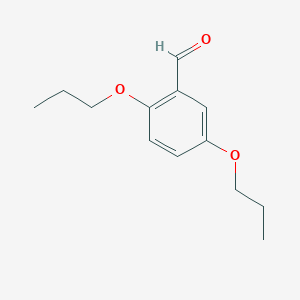
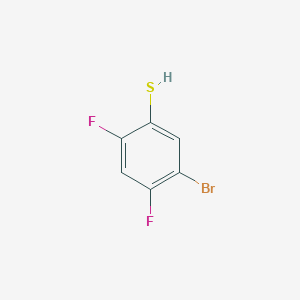
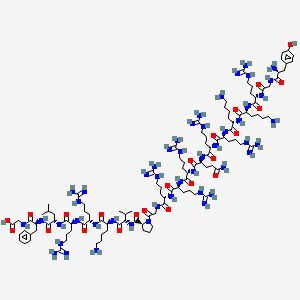
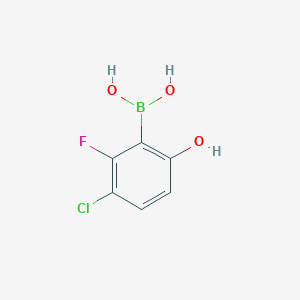

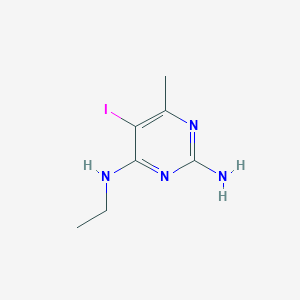
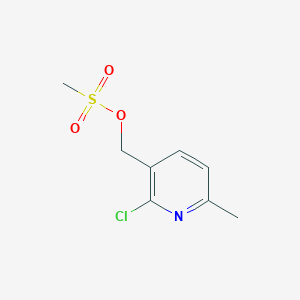
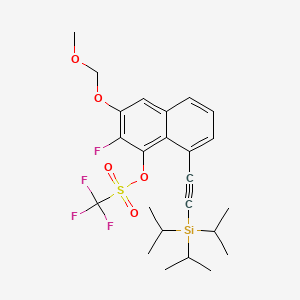
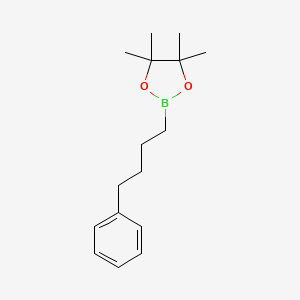
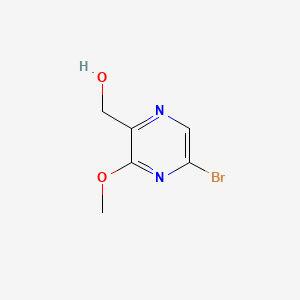
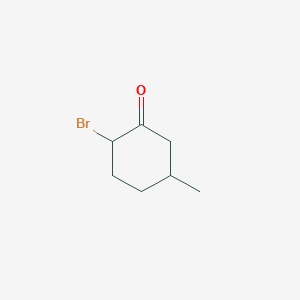
![5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione](/img/structure/B13925544.png)
